molecular formula C9H7ClF3NO2 B6315340 Ethyl 4-chloro-2-(trifluoromethyl)nicotinate CAS No. 1569308-33-3

Ethyl 4-chloro-2-(trifluoromethyl)nicotinate

Cat. No.: B6315340
CAS No.: 1569308-33-3
M. Wt: 253.60 g/mol
InChI Key: JEHMZDUDDGBRQO-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C9H7ClF3NO2 It is a derivative of nicotinic acid, featuring a chloro and trifluoromethyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2-(trifluoromethyl)nicotinate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-2-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Nucleophilic substitution: Products include substituted nicotinates with various functional groups replacing the chloro group.

    Oxidation: Products include nicotinic acid derivatives with higher oxidation states.

    Reduction: Products include amine derivatives of the original compound.

Scientific Research Applications

Ethyl 4-chloro-2-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
  • Ethyl 2-chloro-4-(trifluoromethyl)nicotinate

Uniqueness

Ethyl 4-chloro-2-(trifluoromethyl)nicotinate is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This configuration imparts distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.

Properties

IUPAC Name

ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)6-5(10)3-4-14-7(6)9(11,12)13/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHMZDUDDGBRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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